1H-Indole, 2-(2-furanyl)-
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Overview
Description
1H-Indole, 2-(2-furanyl)- is a heterocyclic compound that combines the structural features of indole and furan. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(2-furanyl)- typically involves the construction of the indole ring followed by the introduction of the furan moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The furan ring can then be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple a boronic acid with a halogenated furan .
Industrial Production Methods: Industrial production of 1H-Indole, 2-(2-furanyl)- may involve large-scale Fischer indole synthesis followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1H-Indole, 2-(2-furanyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It serves as a probe for studying biological processes and interactions due to its ability to bind to various biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- 1H-Indole, 3-(2-furanyl)-
- 1H-Indole, 2-(3-furanyl)-
- 1H-Indole, 2-(2-thienyl)-
Comparison: 1H-Indole, 2-(2-furanyl)- is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for biological targets, leading to distinct pharmacological profiles .
Properties
CAS No. |
54864-36-7 |
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Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-indole |
InChI |
InChI=1S/C12H9NO/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H |
InChI Key |
XXMSPTNRMHHTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
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